molecular formula C24H31NO4 B3514752 N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide

Cat. No.: B3514752
M. Wt: 397.5 g/mol
InChI Key: JNBRDGVCEUHFTD-UHFFFAOYSA-N
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Description

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group attached to a dimethoxyphenyl ring, which is further connected to a benzamide moiety through a propan-2-yloxy linkage. The presence of multiple functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentylmethyl intermediate, followed by its coupling with the dimethoxyphenyl ring. The final step involves the introduction of the benzamide group through a propan-2-yloxy linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and pathway interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and cyclopentyl-containing molecules, such as:

  • N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide
  • N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4-dimethoxybenzamide

Uniqueness

What sets N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-17(2)29-20-10-7-18(8-11-20)23(26)25-16-24(13-5-6-14-24)19-9-12-21(27-3)22(15-19)28-4/h7-12,15,17H,5-6,13-14,16H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBRDGVCEUHFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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